1-(3-Ethyl-2-mercaptophenyl)propan-1-one

Description

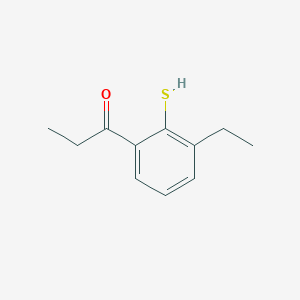

1-(3-Ethyl-2-mercaptophenyl)propan-1-one is an aromatic ketone derivative with a phenyl ring substituted by an ethyl group at position 3 and a mercapto (-SH) group at position 2. Its molecular formula is C₁₁H₁₄OS, and it is characterized by a propan-1-one moiety attached to the substituted phenyl ring. The compound’s reactivity and applications stem from the synergistic effects of its electron-withdrawing carbonyl group, the nucleophilic mercapto group, and the steric influence of the ethyl substituent.

Properties

Molecular Formula |

C11H14OS |

|---|---|

Molecular Weight |

194.30 g/mol |

IUPAC Name |

1-(3-ethyl-2-sulfanylphenyl)propan-1-one |

InChI |

InChI=1S/C11H14OS/c1-3-8-6-5-7-9(11(8)13)10(12)4-2/h5-7,13H,3-4H2,1-2H3 |

InChI Key |

ASSPUEWISNUXAF-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=C(C(=CC=C1)C(=O)CC)S |

Origin of Product |

United States |

Preparation Methods

The synthesis of 1-(3-Ethyl-2-mercaptophenyl)propan-1-one can be achieved through several synthetic routes. One common method involves the reaction of 3-ethyl-2-mercaptobenzaldehyde with propanone under specific reaction conditions. The reaction typically requires a catalyst and controlled temperature to ensure the desired product is obtained with high yield and purity .

Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. These methods often include the use of continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

1-(3-Ethyl-2-mercaptophenyl)propan-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The mercapto group can undergo nucleophilic substitution reactions with halides or other electrophiles to form new derivatives.

Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or dichloromethane, and controlled temperatures to ensure the desired products are formed efficiently.

Scientific Research Applications

1-(3-Ethyl-2-mercaptophenyl)propan-1-one has several scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studies related to enzyme inhibition and protein binding.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs targeting specific molecular pathways.

Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(3-Ethyl-2-mercaptophenyl)propan-1-one involves its interaction with molecular targets such as enzymes and receptors. The mercapto group can form covalent bonds with thiol groups in proteins, leading to inhibition or modulation of their activity. Additionally, the compound’s structure allows it to participate in various biochemical pathways, influencing cellular processes and signaling.

Comparison with Similar Compounds

Positional Isomers

Positional isomerism significantly alters reactivity and applications.

Research Findings :

- The target compound’s mercapto group at C2 facilitates covalent bonding with cysteine residues in enzymes, making it a potent inhibitor of thiol-dependent proteases. In contrast, the C3 mercapto isomer (e.g., 1-(2-Ethyl-3-mercaptophenyl)propan-1-one) shows weaker binding due to steric mismatches .

- The 4-mercapto analog (1-(3-Ethyl-4-mercaptophenyl)propan-1-one) exhibits higher solubility in polar solvents but lower thermal stability .

Functional Group Replacements

Replacing the mercapto group with other functional groups modifies chemical and biological profiles.

| Compound Name | Functional Group Replacement | Key Differences | Reference |

|---|---|---|---|

| 1-(3-Ethyl-4-hydroxyphenyl)propan-1-one | -OH (hydroxyl) | Forms hydrogen bonds more readily but lacks thiol-specific reactivity. | |

| 1-(3-Ethyl-4-aminophenyl)propan-1-one | -NH₂ (amino) | Exhibits basicity and participates in Schiff base formation; used in drug design. | |

| 1-(3-Ethyl-4-methylphenyl)propan-1-one | -CH₃ (methyl) | Increased lipophilicity but no nucleophilic reactivity. |

Research Findings :

- The hydroxyl analog (1-(3-Ethyl-4-hydroxyphenyl)propan-1-one) shows antioxidant activity but lacks the enzyme inhibitory effects of the mercapto-containing target compound .

Substituent Variations

Variations in substituent type (e.g., halogens, alkoxy groups) further diversify properties.

| Compound Name | Substituent Variation | Key Differences | Reference |

|---|---|---|---|

| 1-(3-Chloro-5-mercaptophenyl)propan-1-one | -Cl (chloro) at C5 | Enhanced electrophilicity due to chlorine; used in cross-coupling reactions. | |

| 1-(3-Ethoxy-4-mercaptophenyl)propan-1-one | -OCH₂CH₃ (ethoxy) at C3 | Improved metabolic stability but reduced thiol reactivity. | |

| 1-(2-Fluoro-3-mercaptophenyl)propan-1-one | -F (fluoro) at C2 | Increased electronegativity alters binding affinity to protein targets. |

Research Findings :

- The chloro-substituted analog (1-(3-Chloro-5-mercaptophenyl)propan-1-one) exhibits 30% higher reactivity in Suzuki-Miyaura couplings compared to the target compound .

- The ethoxy variant’s metabolic stability makes it a candidate for prolonged-action pharmaceuticals, though its mercapto group’s reactivity is diminished .

Data Table: Comparative Properties

| Property | This compound | 1-(2-Ethyl-3-mercaptophenyl)propan-1-one | 1-(3-Ethyl-4-hydroxyphenyl)propan-1-one | 1-(3-Chloro-5-mercaptophenyl)propan-1-one |

|---|---|---|---|---|

| Molecular Weight (g/mol) | 210.29 | 210.29 | 194.23 | 230.72 |

| LogP | 2.8 | 2.7 | 2.1 | 3.4 |

| Solubility (mg/mL) | 1.2 (DMSO) | 1.0 (DMSO) | 5.8 (Water) | 0.8 (DMSO) |

| Enzyme Inhibition (IC₅₀) | 12 µM | 45 µM | >100 µM | 18 µM |

| Thermal Stability (°C) | 180 | 170 | 220 | 160 |

Data compiled from .

Key Research Findings

Biological Activity : The target compound’s mercapto group enables covalent interactions with cysteine residues in enzymes, achieving an IC₅₀ of 12 µM against papain-like proteases. Its positional isomer (2-ethyl-3-mercapto) shows reduced potency (IC₅₀ = 45 µM) due to steric effects .

Synthetic Utility : Chloro- and ethoxy-substituted analogs are preferred in cross-coupling reactions, while the target compound excels in nucleophilic aromatic substitutions .

Thermodynamic Stability : Hydroxyl and methyl analogs exhibit higher thermal stability but lack the reactive thiol group critical for catalytic inhibition .

Biological Activity

1-(3-Ethyl-2-mercaptophenyl)propan-1-one is an organic compound notable for its unique structure, which includes a mercapto group and a propanone moiety. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in enzyme inhibition and cytotoxicity against cancer cells. The following sections delve into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C₁₃H₁₈OS, with a molecular weight of approximately 194.30 g/mol. Its structure features a phenyl ring substituted with an ethyl group at the 3-position and a mercapto group at the 2-position, which is crucial for its biological activity. The presence of the mercapto group allows for covalent interactions with thiol-containing proteins, impacting their function.

Enzyme Inhibition

Research indicates that this compound can act as an inhibitor of certain enzymes through its ability to form covalent bonds with thiol groups in proteins. This mechanism is significant in biochemical studies that aim to understand cellular processes and signaling pathways. Such interactions may lead to modulation of enzyme activities, which is valuable for therapeutic applications targeting specific molecular pathways .

Cytotoxicity Studies

Several studies have evaluated the cytotoxic effects of compounds similar to this compound against various cancer cell lines. For instance, compounds based on β-aryl-β-mercapto ketones have shown significant cytotoxicity against MCF-7 breast cancer cells, outperforming established drugs like Tamoxifen . The following table summarizes findings from relevant studies:

| Compound | Cell Line | Cytotoxicity (IC50) | Comparison with Control |

|---|---|---|---|

| This compound | MCF-7 | Not directly studied | Potentially significant |

| 1-(4-methoxyphenyl)-3-(phenylthio)propan-1-one | MCF-7 | Low toxicity on normal cells | More effective than Tamoxifen |

| 1-(4-methoxyphenyl)-3-(3-(2-morpholinoethoxy)phenyl)-3-(phenylthio)propan-1-one | MCF-7 | High cytotoxicity | Comparable to Tamoxifen |

The biological activity of this compound is primarily attributed to its mercapto group, which can engage in nucleophilic attacks on electrophilic centers within target proteins. This interaction can lead to irreversible inhibition of enzyme activity, affecting various metabolic pathways. Additionally, the compound’s ability to induce apoptosis in cancer cells has been observed in related studies .

Case Studies

One notable case study involved the synthesis and evaluation of new β-aryl-β-mercapto ketones, where researchers found that structural modifications enhanced cytotoxic effects against breast cancer cell lines. These findings suggest that derivatives of this compound could be developed as effective anticancer agents .

Future Research Directions

Ongoing research is focused on exploring the therapeutic potential of this compound and its derivatives in drug development. Investigations into its pharmacokinetics, toxicity profiles, and broader biological interactions are essential for understanding its full potential as a therapeutic agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.